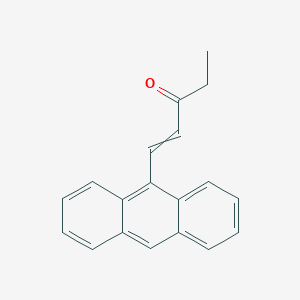
1-(Anthracen-9-yl)pent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Anthracen-9-yl)pent-1-en-3-one is a compound that belongs to the class of chalcones, which are aromatic ketones with an enone structure. Chalcones are known for their diverse biological activities and are used as precursors in the synthesis of various pharmacologically important compounds. The anthracene moiety in this compound adds to its photophysical properties, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Anthracen-9-yl)pent-1-en-3-one can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of anthracene-9-carbaldehyde with pentan-3-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solution at a temperature range of 0-5°C for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Anthracen-9-yl)pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(Anthracen-9-yl)pent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Wirkmechanismus
The mechanism of action of 1-(Anthracen-9-yl)pent-1-en-3-one involves its interaction with various molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where it can act as an electrophile and react with nucleophiles such as thiols and amines. This interaction can lead to the modulation of various biological pathways, including those involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Anthracen-9-yl)ethan-1-one: Similar structure but with an ethanone group instead of a pentenone group.
9-Anthroylacetone: Contains an acetone moiety attached to the anthracene ring.
1-(Anthracen-9-yl)-2-methylprop-2-en-1-one: Similar enone structure with a methyl group substitution.
Uniqueness
1-(Anthracen-9-yl)pent-1-en-3-one is unique due to its specific enone structure, which provides distinct photophysical properties and reactivity compared to other anthracene derivatives.
Eigenschaften
CAS-Nummer |
921206-17-9 |
|---|---|
Molekularformel |
C19H16O |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
1-anthracen-9-ylpent-1-en-3-one |
InChI |
InChI=1S/C19H16O/c1-2-16(20)11-12-19-17-9-5-3-7-14(17)13-15-8-4-6-10-18(15)19/h3-13H,2H2,1H3 |
InChI-Schlüssel |
IBSFZIXOAIGZJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


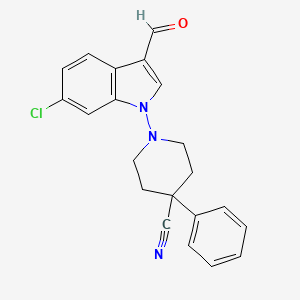
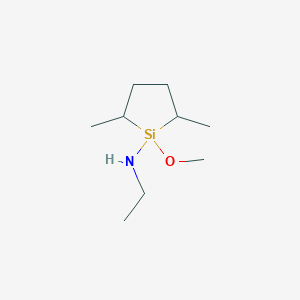
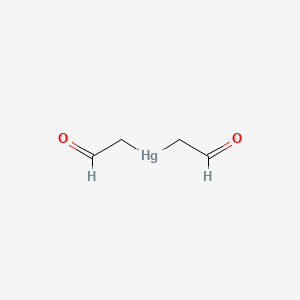

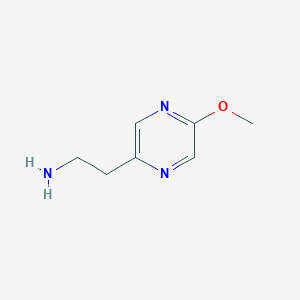
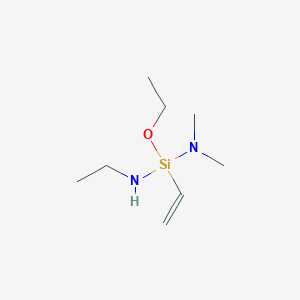
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)

![(4E)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14171262.png)
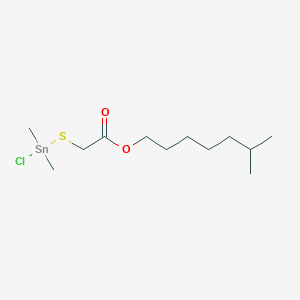
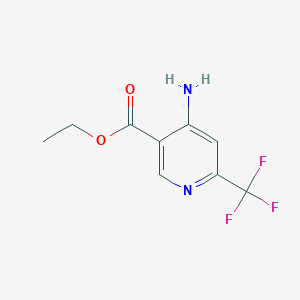
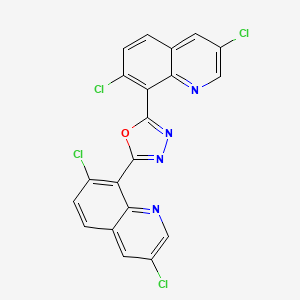
![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
![N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide](/img/structure/B14171282.png)
